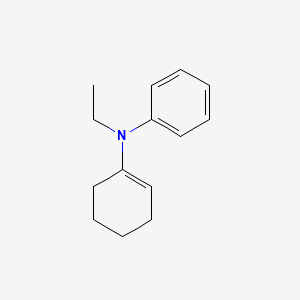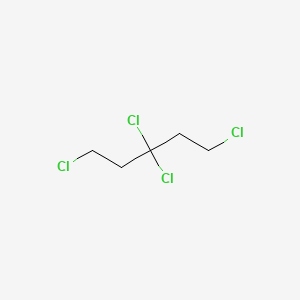![molecular formula C23H31ClFN5O5S2 B14692995 3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-45-3](/img/structure/B14692995.png)
3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. The triazine ring is typically formed through the reaction of cyanuric chloride with appropriate amines under controlled conditions. The phenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenyl group. The sulfonyl fluoride group is then added through a sulfonation reaction, followed by fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes, inhibiting their activity. The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to the modification of their function. These interactions disrupt key biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
6-chloro-2,4-diamino-1,3,5-triazine: Another triazine compound with comparable reactivity.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with multiple amino groups.
Uniqueness
3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, a phenyl group, and a sulfonyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
31368-45-3 |
|---|---|
Fórmula molecular |
C23H31ClFN5O5S2 |
Peso molecular |
576.1 g/mol |
Nombre IUPAC |
3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-10-7-14(8-11-16)5-3-4-6-15-9-12-17(13-18(15)22)31(23,29)30;1-2-6(3,4)5/h7-13H,3-6H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5) |
Clave InChI |
REICZXWVHSJWFK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
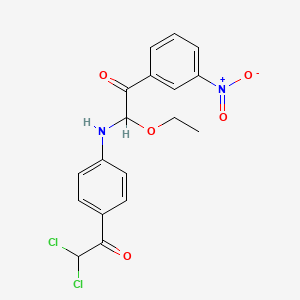
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

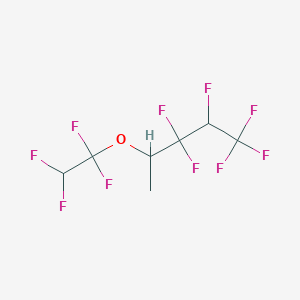
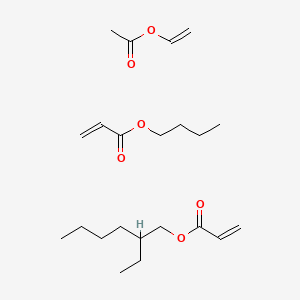
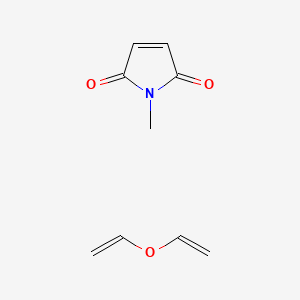
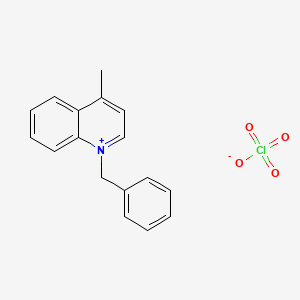
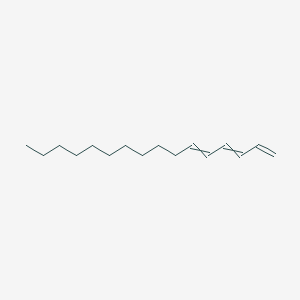
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
